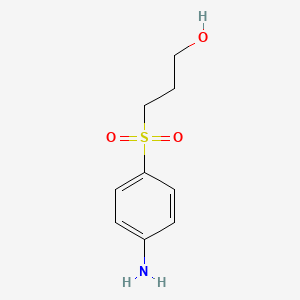

3-((4-Aminophenyl)sulfonyl)propan-1-ol

描述

Significance of Sulfonyl and Amine Functionalities in Chemical Research

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of numerous pharmaceuticals, primarily due to its wide spectrum of biological activities. ajchem-b.com Sulfonamide scaffolds are integral to a variety of drugs, including those with antitumor, anti-inflammatory, antibacterial, and antifungal properties. researchgate.net This diverse bioactivity has established sulfonamides as a versatile and promising scaffold in drug discovery. nih.gov

Beyond their therapeutic uses, these functionalities are vital in synthetic chemistry, serving as building blocks for a wide array of pharmaceuticals. ajchem-b.com The structural diversity of sulfonamides, coupled with relatively low-cost and accessible synthetic procedures, makes them ideal candidates for the creation of extensive chemical libraries for drug discovery programs. benthamdirect.com Researchers have explored their role in inhibiting enzymes like carbonic anhydrase and their potential in managing conditions ranging from viral infections to cancer and cardiovascular disorders. ajchem-b.comnih.gov The combination of the sulfonyl group with an amine provides a unique electronic and structural motif that is central to its broad utility.

Overview of Propanol (B110389) Derivatives as Building Blocks in Complex Molecule Synthesis

Propanol and its derivatives are fundamental building blocks in organic synthesis. As primary alcohols, they exhibit a range of standard reactions that allow for their conversion into other functional groups, such as alkyl halides and esters. wikipedia.org 1-Propanol, for instance, is utilized as a solvent in the pharmaceutical sector for resins and cellulose (B213188) esters. wikipedia.org

More complex propanol derivatives are frequently employed as intermediates in the synthesis of elaborate molecules. For example, 3-amino-1-propanol serves as an intermediate in drug synthesis. univarsolutions.comwikipedia.org The hydroxyl group of the propanol moiety provides a reactive site for further chemical modifications, making it a versatile handle for constructing larger, more complex structures. mdpi.com Specific derivatives have been synthesized and evaluated for potent biological activities, such as sodium channel blockers for potential stroke treatment, demonstrating their importance in medicinal chemistry. nih.gov The adaptability of the propanol scaffold allows chemists to introduce a variety of functionalities and build molecular complexity. numberanalytics.com

Contextualization of 3-((4-Aminophenyl)sulfonyl)propan-1-ol within Advanced Chemical Research

The compound this compound emerges as a molecule of significant interest by combining the key features of both sulfonamides and propanol derivatives. Its structure contains the 4-aminophenylsulfonyl group, a classic sulfonamide core, and a propan-1-ol tail. This bifunctional nature positions it as a valuable intermediate in advanced chemical research.

The aminophenylsulfonyl portion provides the well-established biological potential associated with sulfa drugs, while the primary alcohol of the propanol chain offers a convenient point for chemical derivatization. Research on structurally similar compounds, such as derivatives of 3-[(4-chlorophenyl) sulfonyl] propane (B168953) hydrazide, underscores the synthetic utility of the sulfonyl propane core. researchgate.net This suggests that this compound can serve as a versatile scaffold for creating novel compounds with potentially unique properties for applications in medicinal chemistry or materials science.

Below are some of the key chemical properties of this compound.

| Property | Value |

| CAS Number | 131110-21-9 |

| Molecular Weight | 215.27 g/mol |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₃NO₃S |

| Purity | >95% |

Data sourced from available chemical supplier information. cymitquimica.comsigmaaldrich.com

Scope and Objectives of Research on this compound

Given its molecular architecture, research involving this compound would likely pursue several key objectives. A primary focus would be its use as a building block for the synthesis of new chemical entities. The presence of the terminal hydroxyl group allows for esterification, etherification, or conversion to other functional groups, enabling the creation of a library of derivatives.

The principal objectives of such research would include:

Synthesis of Novel Derivatives: Exploring reactions at the hydroxyl and amine functionalities to generate a diverse set of new molecules.

Pharmacological Screening: Evaluating the synthesized derivatives for a range of biological activities, leveraging the known therapeutic potential of the sulfonamide scaffold. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the propanol tail affect the biological or material properties of the molecule, providing insights for the rational design of new compounds.

Polymer Chemistry: Investigating its potential as a monomer for the synthesis of functional polymers, where the sulfonamide group could impart specific properties to the resulting material.

Ultimately, research on this compound would aim to leverage its distinct chemical functionalities to develop new molecules with tailored applications in pharmaceuticals and material science.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(4-aminophenyl)sulfonylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5,11H,1,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPJPWFRYRFDTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)CCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 3 4 Aminophenyl Sulfonyl Propan 1 Ol

Strategies for Introducing the 4-Aminophenylsulfonyl Moiety

The formation of the 4-aminophenylsulfonyl group is a critical phase in the synthesis of the target compound. This is often achieved through a two-stage approach: an initial sulfonylation reaction to create a precursor, followed by the reduction of a nitro group to the desired amine.

Sulfonylation Reactions Utilizing Related Precursors

A common strategy for constructing the arylsulfonyl framework involves the reaction of a substituted benzene (B151609) derivative with a sulfonating agent. A plausible and widely used precursor for this purpose is 4-nitrobenzenesulfonyl chloride. This stable and commercially available reagent can react with a suitable nucleophile to form the desired carbon-sulfur bond, establishing the 4-nitrophenylsulfonyl part of the molecule.

Another approach involves the use of sodium 4-nitrobenzenesulfinate as the key intermediate. This salt can be reacted with an appropriate electrophile to introduce the propan-1-ol side chain. The synthesis of sodium 4-nitrobenzenesulfinate can be achieved from 4-nitrochlorobenzene through reaction with sodium sulfite.

Reductive Pathways for Aromatic Nitro Groups to Amines

The conversion of the aromatic nitro group to an amine is a fundamental transformation in the synthesis of 3-((4-aminophenyl)sulfonyl)propan-1-ol. This reduction must be performed chemoselectively, without affecting other functional groups present in the molecule, particularly the hydroxyl group of the propan-1-ol side chain.

Catalytic hydrogenation is a widely employed and efficient method for this transformation. sci-hub.se This technique typically utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. researchgate.net The reaction is generally carried out under mild conditions, which helps to preserve the integrity of the alcohol functionality. The choice of solvent and catalyst loading can be optimized to maximize the yield and purity of the final amine product.

Alternative reducing agents can also be employed. For instance, metal-based reductions using reagents like iron powder in an acidic medium (e.g., acetic acid or hydrochloric acid) are a classic and cost-effective method for nitro group reduction. Tin(II) chloride in concentrated hydrochloric acid is another effective reagent for this purpose. These methods offer an alternative to catalytic hydrogenation, particularly when specific functional group tolerance is required.

Construction of the Propan-1-ol Side Chain

The introduction of the three-carbon alcohol side chain is another pivotal aspect of the synthesis. This can be accomplished through various organic transformations, including chain elongation and functional group interconversions.

Chain Elongation and Functional Group Interconversion Strategies

A direct and efficient method for attaching the propan-1-ol side chain is through the reaction of a sulfinate salt with a suitable three-carbon electrophile. For example, sodium 4-nitrobenzenesulfinate can be reacted with 3-chloro-1-propanol (B141029) in a nucleophilic substitution reaction. This approach directly installs the desired side chain onto the phenylsulfonyl moiety. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the reaction between the ionic sulfinate and the alkyl halide.

Specific Reduction Methodologies for Alcohol Formation

In an alternative synthetic design, the alcohol functionality can be generated at a later stage of the synthesis. For instance, a precursor molecule containing a reducible functional group on the side chain, such as a ketone or an ester, could be employed. The reduction of such a group to the corresponding alcohol can be achieved using a variety of reducing agents.

For the reduction of a ketone to a secondary alcohol or an ester to a primary alcohol, sodium borohydride (B1222165) (NaBH₄) is a commonly used and mild reducing agent. It offers good selectivity and is compatible with a wide range of functional groups. For more challenging reductions, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) might be necessary, although its high reactivity requires careful handling and consideration of protecting groups for other sensitive functionalities in the molecule.

Optimization of Reaction Conditions and Yields in Academic Synthesis

In the sulfonylation step, controlling the temperature is crucial to prevent side reactions and ensure the desired regioselectivity. The choice of solvent can also significantly impact the reaction rate and yield. For the reduction of the nitro group, the catalyst type and loading, as well as the hydrogen pressure in catalytic hydrogenation, are critical variables that need to be optimized. The pH of the reaction medium can also play a significant role, especially in metal-based reductions.

The following table provides a hypothetical example of how reaction conditions could be optimized for the key synthetic steps, based on common practices in organic synthesis.

Table 1: Hypothetical Optimization of Reaction Conditions

| Step | Parameter | Condition A | Condition B | Condition C | Optimal Condition (Hypothetical) |

| Sulfonylation | Solvent | Dichloromethane | Toluene | Acetonitrile | Acetonitrile |

| Temperature (°C) | 0 | 25 (Room Temp) | 50 | 25 | |

| Reaction Time (h) | 12 | 6 | 3 | 6 | |

| Nitro Reduction | Catalyst | Pd/C (5%) | PtO₂ | Raney Nickel | Pd/C (5%) |

| Solvent | Methanol | Ethanol (B145695) | Ethyl Acetate | Ethanol | |

| H₂ Pressure (psi) | 15 | 30 | 50 | 30 |

By systematically varying these parameters, researchers can identify the optimal conditions that lead to the highest possible yield and purity of this compound, making the synthesis more efficient and cost-effective.

Catalytic Approaches in Amination and Reduction Processes

The transformation of the nitro-aromatic precursor, 3-((4-nitrophenyl)sulfonyl)propan-1-ol, to this compound is most effectively achieved through catalytic hydrogenation. commonorganicchemistry.comorganic-chemistry.org This method is favored in both laboratory and industrial settings due to its high yields, clean reaction profiles, and the use of recyclable catalysts. nih.gov

A range of catalysts are effective for the reduction of aromatic nitro groups. wikipedia.org The most common and robust catalytic system for this purpose is palladium on carbon (Pd/C). commonorganicchemistry.com This heterogeneous catalyst is highly efficient in promoting the reduction of the nitro group in the presence of molecular hydrogen (H₂). The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere, which can range from balloon pressure to higher pressures in a specialized hydrogenation apparatus.

Another widely used catalyst for this transformation is Raney nickel. wikipedia.org It is particularly useful when there is a concern of dehalogenation in substrates containing halogen substituents, though for the synthesis of this compound, this is not a primary concern. Other catalytic systems, such as those based on platinum (e.g., platinum(IV) oxide) or rhodium, can also be employed for the reduction of aromatic nitro compounds. wikipedia.orgacs.org

In addition to catalytic hydrogenation with molecular hydrogen, transfer hydrogenation represents a viable and often milder alternative. This technique utilizes a hydrogen donor molecule, such as hydrazine (B178648), formic acid, or sodium borohydride, in the presence of a catalyst like Pd/C. acs.orgresearchgate.net Transfer hydrogenation can be advantageous in laboratory settings as it avoids the need for a pressurized hydrogen gas setup.

The chemoselectivity of these catalytic reduction methods is a key advantage. The sulfonyl and hydroxyl functional groups present in the precursor molecule are generally stable under the conditions used for the reduction of the aromatic nitro group, ensuring the integrity of the desired molecular structure. researchgate.net

Table 1: Comparison of Catalytic Systems for the Reduction of Aromatic Nitro Compounds

| Catalyst System | Hydrogen Source | Typical Conditions | Advantages | Disadvantages |

| Palladium on Carbon (Pd/C) | H₂ gas | Methanol/Ethanol, room temp. to 50°C, 1-5 atm H₂ | High efficiency, good functional group tolerance, recyclable catalyst | Can sometimes cause dehalogenation in sensitive substrates |

| Raney Nickel | H₂ gas | Ethanol, room temp. to 80°C, 1-10 atm H₂ | Less prone to cause dehalogenation, cost-effective | Pyrophoric, requires careful handling, may have lower selectivity in some cases |

| Platinum(IV) Oxide (Adam's catalyst) | H₂ gas | Acetic acid/Ethanol, room temp., 1-3 atm H₂ | Very active catalyst, effective for a wide range of substrates | Can be less chemoselective, more expensive than Pd/C or Raney Ni |

| Pd/C with Hydrazine | Hydrazine hydrate | Ethanol/Methanol, reflux | Avoids the use of pressurized H₂, rapid reaction | Hydrazine is toxic and requires careful handling |

Solvent Selection and Temperature Control for Improved Selectivity

The choice of solvent and the precise control of reaction temperature are critical parameters that significantly influence the selectivity and efficiency of the catalytic reduction of 3-((4-nitrophenyl)sulfonyl)propan-1-ol.

Solvent Selection: The solvent plays multiple roles in a catalytic hydrogenation reaction: it must dissolve the substrate, facilitate the transport of hydrogen to the catalyst surface, and dissipate the heat generated by the exothermic reaction. rsc.org For the reduction of aromatic nitro compounds, polar protic solvents are generally preferred.

Commonly used solvents include:

Alcohols: Methanol and ethanol are excellent choices as they readily dissolve the nitro-aromatic precursor and are compatible with the commonly used catalysts like Pd/C. researchgate.net

Ethyl acetate: This solvent is also frequently used and can be a good alternative to alcohols.

Water: In some instances, particularly in industrial processes aiming for greener chemistry, water can be used as a solvent, often in combination with a co-solvent to ensure adequate solubility of the organic substrate. acs.org

The selection of the solvent can also impact the activity of the catalyst and the selectivity of the reaction. For instance, the use of acidic co-solvents like acetic acid can sometimes enhance the rate of reduction but may also lead to side reactions if other acid-sensitive functional groups are present.

Temperature Control: The reduction of nitro groups is a highly exothermic process, and therefore, careful temperature control is essential to ensure a safe and selective reaction. iqs.edu Running the reaction at an optimal temperature is crucial for several reasons:

Selectivity: Higher temperatures can sometimes lead to over-reduction or the formation of undesired by-products. researchgate.net For instance, in some cases, intermediates like nitroso or hydroxylamine (B1172632) species can undergo condensation reactions to form azo or azoxy compounds. Maintaining a moderate temperature helps to minimize the formation of these impurities.

Reaction Rate: While lower temperatures generally favor higher selectivity, they also lead to slower reaction rates. An optimal temperature must be chosen to achieve a reasonable reaction time without compromising the purity of the product.

Safety: On a larger scale, the heat generated by the reaction must be effectively removed to prevent a runaway reaction. The choice of solvent and the design of the reactor are critical for efficient heat management.

Typically, the catalytic reduction of aromatic nitro compounds is carried out at temperatures ranging from room temperature (20-25°C) to around 60°C. researchgate.net The progress of the reaction is usually monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of complete conversion of the starting material.

Table 2: Influence of Solvents and Temperature on Catalytic Hydrogenation

| Solvent | Typical Temperature Range (°C) | Observations |

| Methanol | 20 - 40 | Good solubility for many nitroarenes, efficient hydrogen transfer. |

| Ethanol | 25 - 50 | Similar to methanol, often used in industrial processes. |

| Ethyl Acetate | 20 - 40 | Good alternative to alcohols, easy to remove post-reaction. |

| Acetic Acid | 25 - 60 | Can accelerate the reaction but may not be suitable for acid-sensitive substrates. |

| Water | 40 - 80 | Green solvent, may require co-solvents or phase-transfer catalysts. |

Scale-Up Considerations for Research and Development

The transition from a laboratory-scale synthesis of this compound to a larger, pilot-plant or industrial-scale production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. fhnw.ch Catalytic hydrogenation, while a powerful synthetic tool, presents specific challenges during scale-up. digitellinc.com

Mass Transfer: In a heterogeneous catalytic hydrogenation, the reaction occurs at the interface of the solid catalyst, the liquid substrate solution, and the gaseous hydrogen. iqs.edu On a small scale, efficient mixing is relatively easy to achieve. However, on a larger scale, ensuring efficient mass transfer of hydrogen from the gas phase to the catalyst surface can become a limiting factor. researchgate.net This requires the use of specialized reactors with high-efficiency agitation systems to maintain a good dispersion of the catalyst and to maximize the gas-liquid interfacial area. neulandlabs.com

Heat Transfer: As previously mentioned, the exothermic nature of nitro group reduction is a major safety concern during scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. iqs.edu The reactor must have an efficient cooling system to maintain the desired reaction temperature and prevent thermal runaway. The rate of addition of the substrate or the control of hydrogen pressure can also be used to manage the rate of heat generation.

Catalyst Handling and Recovery: On a larger scale, the handling of the catalyst becomes more complex. For instance, pyrophoric catalysts like Raney nickel require special handling procedures to prevent ignition upon exposure to air. The efficiency of catalyst recovery and recycling is also a critical economic factor in industrial processes. Filtration is the most common method for removing the solid catalyst from the reaction mixture. The design of the filtration system must be robust to handle large volumes and to ensure the complete removal of the catalyst from the product.

Process Safety: A thorough hazard and operability (HAZOP) study is essential before scaling up any chemical process, particularly a hydrogenation reaction. This involves identifying potential risks, such as the flammability of hydrogen and solvents, the exothermic nature of the reaction, and the potential for catalyst deactivation or poisoning. Appropriate safety measures, including the use of inert atmospheres during catalyst handling, proper reactor venting, and emergency cooling systems, must be implemented.

Chemical Transformations and Derivatization Strategies of 3 4 Aminophenyl Sulfonyl Propan 1 Ol

Reactivity of the Aromatic Amine Group

The primary aromatic amine group on the phenyl ring is a key site for a variety of chemical modifications, serving as a potent nucleophile and a precursor for diazonium salts.

Amidation Reactions and Formation of Sulfonamide Derivatives

The nitrogen atom of the aromatic amine in 3-((4-Aminophenyl)sulfonyl)propan-1-ol is nucleophilic and readily participates in reactions with acylating agents. This reactivity allows for the straightforward synthesis of a wide array of amide and sulfonamide derivatives. The most common method for forming such derivatives involves the reaction between a primary amine and a sulfonyl chloride in the presence of a base. ekb.egresearchgate.net

In a typical amidation reaction, the amine attacks the electrophilic carbonyl carbon of an acyl halide, anhydride, or a carboxylic acid activated with a coupling agent. This results in the formation of a stable amide bond. Similarly, reaction with a sulfonyl chloride (R-SO₂Cl) yields a sulfonamide, a functional group prevalent in medicinal chemistry. ekb.eg These reactions are generally high-yielding and can be performed under mild conditions.

Table 1: Examples of Amidation and Sulfonylation Products

| Reagent | Product Class | Resulting Structure (R-group shown) |

|---|---|---|

| Acetyl chloride | Amide | !R-CO-CH₃ |

| Benzoyl chloride | Amide | !R-CO-Ph |

| Methanesulfonyl chloride | Sulfonamide | !R-SO₂-CH₃ |

| p-Toluenesulfonyl chloride | Sulfonamide | !R-SO₂-C₆H₄-CH₃ |

(Where R represents the 3-((4-sulfonyl)propan-1-ol)phenyl moiety)

Condensation and Cyclization Reactions to Heterocyclic Systems

The primary amine function serves as a critical building block for the synthesis of various heterocyclic systems through condensation and subsequent cyclization reactions. By reacting with compounds containing two electrophilic centers, the amine group can facilitate the formation of five, six, or seven-membered rings.

For instance, condensation with 1,2-dicarbonyl compounds can lead to the formation of quinoxaline (B1680401) derivatives. Reaction with 1,3-dicarbonyl compounds, such as β-ketoesters, can yield benzodiazepine-type structures after cyclization. These heterocyclic scaffolds are of significant interest in pharmaceutical research due to their diverse biological activities. The specific outcome of these reactions depends heavily on the nature of the reaction partner and the chosen reaction conditions.

Diazotization and Coupling Reactions for Azo Dye Synthesis

The primary aromatic amine of this compound is a suitable substrate for diazotization, a process that converts it into a highly reactive diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. unb.ca

The resulting diazonium salt is a weak electrophile that can undergo an electrophilic aromatic substitution reaction with an electron-rich aromatic compound, known as a coupling component. nih.gov This "azo coupling" reaction is the cornerstone of azo dye synthesis. unb.canih.gov The choice of the coupling partner (e.g., phenols, anilines, naphthols) determines the final color and properties of the resulting dye. researchgate.net The extended π-conjugation system created by the azo group (–N=N–) acts as a chromophore, responsible for the compound's color. nih.gov

Table 2: Azo Dye Synthesis via Diazotization and Coupling

| Coupling Component | Class | Expected Color Range |

|---|---|---|

| Phenol | Phenolic | Yellow-Orange |

| Aniline (B41778) | Aromatic Amine | Yellow-Orange |

| 2-Naphthol | Naphtholic | Orange-Red |

| N,N-Dimethylaniline | Aromatic Amine | Orange-Red |

Modifications at the Sulfonyl Moiety

While the sulfone group (C-SO₂-C) in the parent molecule is generally stable, its strong electron-withdrawing nature influences the reactivity of the aromatic ring. Furthermore, related sulfonyl derivatives, such as sulfonyl halides, are precursors to versatile chemical transformations.

Exploration of Nucleophilic Aromatic Substitution (SNAr) on Substituted Sulfonyl Halides

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org Unlike electrophilic substitutions, SNAr is facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgpressbooks.pub

The sulfonyl group (-SO₂R) is a powerful electron-withdrawing group. If a derivative of this compound were synthesized to contain a good leaving group (such as a halogen) at a position ortho or para to the sulfonyl group, it would be highly activated for SNAr. libretexts.org This strategy allows for the introduction of a wide range of nucleophiles, including alkoxides, thiolates, and amines, onto the aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Transformations of the Primary Alcohol Functionality

The primary alcohol group in this compound is a key site for a variety of chemical modifications, including oxidation, ether and ester formation, and substitution reactions. These transformations allow for the introduction of new functional groups and the modulation of the molecule's physicochemical properties.

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would be expected to yield the corresponding aldehyde, 3-((4-aminophenyl)sulfonyl)propanal. More potent oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (Jones reagent), would likely lead to the complete oxidation to 3-((4-aminophenyl)sulfonyl)propanoic acid. Care must be taken to select conditions that are compatible with the amino group, which can also be susceptible to oxidation.

Table 1: Predicted Oxidation Reactions of this compound

| Starting Material | Oxidizing Agent | Expected Product |

| This compound | Pyridinium Chlorochromate (PCC) | 3-((4-Aminophenyl)sulfonyl)propanal |

| This compound | Potassium Permanganate (KMnO4) | 3-((4-Aminophenyl)sulfonyl)propanoic acid |

The hydroxyl group of this compound can be readily converted into ethers and esters. Etherification can be achieved through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Esterification is typically accomplished by reacting the alcohol with a carboxylic acid or a more reactive derivative, such as an acid chloride or an acid anhydride, often in the presence of an acid catalyst or a base. For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would be expected to yield 3-((4-aminophenyl)sulfonyl)propyl acetate.

Table 2: Predicted Ether and Ester Formation Reactions

| Starting Material | Reagent(s) | Expected Product |

| This compound | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH3I) | 3-((4-Aminophenyl)sulfonyl)propyl methyl ether |

| This compound | Acetyl Chloride, Pyridine | 3-((4-Aminophenyl)sulfonyl)propyl acetate |

The primary alcohol functionality can also undergo substitution reactions, where the hydroxyl group is replaced by another functional group, most commonly a halogen. Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly employed for the conversion of primary alcohols to the corresponding alkyl chlorides and bromides, respectively. These transformations proceed via the formation of a good leaving group from the hydroxyl moiety, which is then displaced by the halide nucleophile. These halogenated derivatives serve as versatile intermediates for further synthetic modifications.

Table 3: Predicted Substitution Reactions of the Primary Alcohol

| Starting Material | Reagent | Expected Product |

| This compound | Thionyl Chloride (SOCl2) | 3-((4-Aminophenyl)sulfonyl)propyl chloride |

| This compound | Phosphorus Tribromide (PBr3) | 3-((4-Aminophenyl)sulfonyl)propyl bromide |

Multi-Component Reactions and Complex Conjugate Formation

The presence of both an amino and a hydroxyl group in this compound makes it a valuable building block for the synthesis of more complex molecules, including novel heterocyclic compounds and polymeric structures.

The aromatic amine functionality is a key reactive site for the construction of various heterocyclic rings. For instance, the amino group can be diazotized and converted to an azide (B81097), which can then participate in a [3+2] cycloaddition reaction with an alkyne (a "click" reaction) to form a triazole ring.

For the synthesis of thiadiazoles, the aromatic amine can be converted into a thiosemicarbazide, which can then undergo cyclization with a variety of reagents, such as carboxylic acids or their derivatives, to form the thiadiazole ring.

The synthesis of thiazines can be envisioned through the reaction of the aniline with a suitable dielectrophile, such as a β-halo ketone or a related species, leading to the formation of the six-membered thiazine (B8601807) ring.

Table 4: Plausible Synthetic Routes to Heterocyclic Compounds

| Starting Material Derivative | Reagent(s) for Cyclization | Heterocyclic Product Class |

| 4-(3-Azidopropylsulfonyl)aniline | Phenylacetylene, Cu(I) catalyst | Triazole |

| 1-(4-(3-Hydroxypropylsulfonyl)phenyl)thiosemicarbazide | Formic Acid | Thiadiazole |

| This compound | 1,3-Diketone, Sulfur | Thiazine |

The aromatic primary amine group of this compound allows for its incorporation into polymeric structures, most notably epoxy resins. Primary amines are well-known curing agents for epoxy resins. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a new carbon-nitrogen bond and a hydroxyl group. Since the primary amine has two reactive hydrogens, it can react with two epoxide groups, leading to cross-linking and the formation of a rigid, three-dimensional polymer network. The sulfone and hydroxyl groups of the molecule would be incorporated into the polymer backbone, potentially modifying the properties of the final resin, such as thermal stability and adhesion.

Table 5: Predicted Reaction with Epoxy Monomer

| Starting Material | Co-reactant | Role of this compound | Resulting Structure |

| This compound | Diglycidyl ether of bisphenol A (DGEBA) | Curing Agent / Cross-linker | Cross-linked epoxy polymer network |

Development of Hybrid Molecules Based on this compound

The development of hybrid molecules, which involves the strategic combination of two or more pharmacologically active moieties, has emerged as a significant approach in medicinal chemistry. This strategy aims to create novel chemical entities with potentially improved efficacy, reduced toxicity, or the ability to overcome drug resistance. However, a thorough review of the scientific literature and patent databases indicates a lack of specific research focused on the utilization of This compound as a central scaffold for the development of such hybrid molecules.

Consequently, the following subsections, which would typically detail the research findings in this area, cannot be populated with the scientifically accurate and detailed information required by the prompt. The absence of published research directly investigating the chemical transformations and derivatization of This compound for the purpose of creating hybrid molecules prevents a comprehensive discussion on this topic.

Further research and exploration into the synthetic utility of This compound would be necessary to generate the data required for a detailed analysis of its potential in the development of novel hybrid molecules. Without such foundational research, any discussion would be speculative and would not adhere to the strict requirements for scientifically accurate and evidence-based content.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 3-((4-Aminophenyl)sulfonyl)propan-1-ol is anticipated to exhibit distinct signals corresponding to the aromatic protons of the 4-aminophenyl group and the aliphatic protons of the propan-1-ol chain. The aromatic region is expected to show a characteristic AA'BB' splitting pattern for the para-substituted benzene (B151609) ring. The protons ortho to the sulfonyl group (H-2 and H-6) would appear as a doublet, while the protons ortho to the amino group (H-3 and H-5) would also present as a doublet, typically at a more upfield chemical shift due to the electron-donating nature of the amino group. The amino group protons themselves would likely appear as a broad singlet.

The propan-1-ol moiety would give rise to three distinct multiplets. The methylene group adjacent to the sulfonyl group (-SO₂-CH₂-) is expected to be the most deshielded of the aliphatic protons, appearing as a triplet. The methylene group adjacent to the hydroxyl group (-CH₂-OH) would also be a triplet, shifted downfield due to the electronegativity of the oxygen atom. The central methylene group (-CH₂-) would likely appear as a multiplet, resulting from coupling to the two adjacent methylene groups. The hydroxyl proton (-OH) would typically be observed as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to -SO₂) | 7.60 - 7.80 | Doublet |

| Aromatic (ortho to -NH₂) | 6.60 - 6.80 | Doublet |

| Amino (-NH₂) | 4.00 - 5.00 | Broad Singlet |

| Methylene (-SO₂-CH₂-) | 3.20 - 3.40 | Triplet |

| Methylene (-CH₂-OH) | 3.60 - 3.80 | Triplet |

| Methylene (-CH₂-) | 1.80 - 2.00 | Multiplet |

| Hydroxyl (-OH) | 2.00 - 3.00 | Broad Singlet |

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. For this compound, a total of nine signals are expected. The aromatic carbons will appear in the downfield region of the spectrum. The carbon atom attached to the sulfonyl group (C-1) would be the most deshielded of the aromatic carbons. The carbon atom bearing the amino group (C-4) would be shielded relative to the other aromatic carbons. The remaining aromatic carbons (C-2, C-6, C-3, and C-5) will have chemical shifts influenced by their respective substituents.

In the aliphatic region, the carbon of the methylene group attached to the sulfonyl group (-SO₂-C H₂-) is expected to be the most downfield of the three aliphatic carbons. The carbon of the methylene group bonded to the hydroxyl group (-C H₂-OH) will also be significantly deshielded. The central methylene carbon (-C H₂-) will appear at the most upfield position among the aliphatic signals.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-1, attached to -SO₂) | 150 - 155 |

| Aromatic (C-4, attached to -NH₂) | 130 - 135 |

| Aromatic (C-2, C-6) | 128 - 132 |

| Aromatic (C-3, C-5) | 113 - 117 |

| Methylene (-SO₂-C H₂-) | 55 - 60 |

| Methylene (-C H₂-OH) | 60 - 65 |

| Methylene (-C H₂-) | 25 - 30 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For the propanol (B110389) chain, cross-peaks would be expected between the protons of the adjacent methylene groups, confirming their sequential arrangement. In the aromatic region, correlations between the ortho-coupled protons would be observed.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in definitively assigning the carbon signals based on the already established proton assignments. For instance, the proton signal of the -CH₂-OH group would show a correlation to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, a correlation between the protons of the methylene group adjacent to the sulfonyl group and the aromatic carbon C-1 would confirm the attachment of the propanol chain to the sulfonyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, providing strong evidence for the proposed chemical formula. For this compound (C₉H₁₃NO₃S), the calculated exact mass is 215.0616. An experimentally determined mass from HRMS that is very close to this theoretical value would serve as a definitive confirmation of the compound's elemental composition.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a series of product ions. The analysis of these fragments provides valuable information about the molecule's structure and the relative strengths of its chemical bonds. For this compound, several characteristic fragmentation pathways can be predicted:

Loss of the propanol side chain: A common fragmentation would involve the cleavage of the C-S bond, leading to the loss of the propanol-sulfonyl radical and the formation of an aminophenyl cation.

Cleavage within the propanol chain: Fragmentation of the propanol chain itself is also likely. For instance, the loss of a water molecule from the alcohol moiety is a common fragmentation pathway for alcohols. Alpha-cleavage next to the oxygen atom could also occur.

Fragmentation of the aromatic ring: The 4-aminophenylsulfonyl moiety can also undergo characteristic fragmentation, such as the loss of SO₂.

The interpretation of the MS/MS spectrum, in conjunction with the data from HRMS and NMR, provides a comprehensive and unambiguous structural confirmation of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations of this compound, allowing for the identification of its constituent functional groups and offering clues to its conformational arrangement.

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the aromatic amine (NH₂), the sulfonyl group (SO₂), the hydroxyl group (OH), and the aliphatic and aromatic carbon-hydrogen bonds. While specific experimental data for this compound is not widely published, the expected vibrational frequencies can be predicted based on established group frequencies for similar molecules.

The primary amine group gives rise to a distinctive pair of N-H stretching vibrations in the IR spectrum, typically observed in the range of 3500-3300 cm⁻¹. The asymmetric stretch appears at a higher frequency than the symmetric stretch. The N-H bending vibration is expected in the 1650-1580 cm⁻¹ region.

The sulfonyl group is characterized by two strong absorption bands in the IR spectrum corresponding to its asymmetric and symmetric stretching vibrations. For aromatic sulfonyl groups, these bands are typically found near 1350-1300 cm⁻¹ and 1165-1140 cm⁻¹, respectively.

The hydroxyl group of the propanol moiety will display a broad O-H stretching band in the IR spectrum, generally in the region of 3600-3200 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. A C-O stretching vibration is also expected between 1260 and 1000 cm⁻¹.

The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane C-H bending vibrations below 900 cm⁻¹. The aliphatic propane (B168953) chain will exhibit C-H stretching vibrations just below 3000 cm⁻¹ and CH₂ bending (scissoring) vibrations around 1465 cm⁻¹.

Interactive Table: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Primary Amine (NH₂) | Asymmetric N-H Stretch | 3450 - 3350 | Weak |

| Symmetric N-H Stretch | 3350 - 3250 | Weak | |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium | |

| Sulfonyl (SO₂) | Asymmetric S=O Stretch | 1350 - 1300 | Medium |

| Symmetric S=O Stretch | 1165 - 1140 | Strong | |

| Hydroxyl (OH) | O-H Stretch (H-bonded) | 3600 - 3200 (broad) | Weak |

| C-O Stretch | 1260 - 1000 | Medium | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Strong |

| C=C Stretch | 1600 - 1450 | Strong | |

| Aliphatic Chain (CH₂) | Asymmetric C-H Stretch | ~2925 | Medium |

| Symmetric C-H Stretch | ~2855 | Medium | |

| CH₂ Bend (Scissoring) | ~1465 | Medium |

Note: The predicted frequencies and intensities are based on typical values for the respective functional groups and may vary in the actual experimental spectrum of this compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the substituted benzene ring.

The primary chromophore in this compound is the 4-aminophenylsulfonyl group. The benzene ring itself exhibits characteristic π → π* transitions. The presence of the amino group (an auxochrome) and the sulfonyl group (which can act as a chromophore or modify the electronic properties of the ring) will influence the position and intensity of these absorption bands.

Typically, substituted benzenes show two main absorption bands in the UV region. The more intense band, corresponding to the primary π → π* transition (E2 band), is usually observed at shorter wavelengths (around 200-220 nm). A less intense band, corresponding to the secondary π → π* transition (B band), which arises from transitions to an excited state with a different symmetry, is observed at longer wavelengths (around 250-290 nm). The amino group, being an electron-donating group, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and an increase in their intensity (hyperchromic effect). The sulfonyl group, being electron-withdrawing, will also influence the electronic transitions. The interplay of these two substituents will determine the final absorption profile.

Interactive Table: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Chromophore |

| π → π* (Primary) | ~220 - 240 | High | 4-Aminophenylsulfonyl |

| π → π* (Secondary) | ~270 - 290 | Moderate | 4-Aminophenylsulfonyl |

Note: These are estimated values and will be influenced by the solvent used for the measurement.

The polarity of the solvent can significantly impact the UV-Vis spectrum of this compound, a phenomenon known as solvatochromism. The amino and sulfonyl groups can engage in hydrogen bonding and dipole-dipole interactions with solvent molecules, which can alter the energy levels of the ground and excited states.

For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, as the more polar excited state is stabilized to a greater extent than the ground state. In contrast, for n → π* transitions (which may be present but are often weak and obscured by the stronger π → π* bands in aromatic compounds), an increase in solvent polarity typically results in a hypsochromic (blue) shift. This is because the non-bonding electrons are stabilized by hydrogen bonding with polar protic solvents, increasing the energy required for the transition. A systematic study of the UV-Vis spectrum in a range of solvents with varying polarities would be necessary to fully characterize the solvatochromic behavior of this compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

A reversed-phase HPLC (RP-HPLC) method would be well-suited for the analysis of this moderately polar compound. A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier such as acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and any impurities between the non-polar stationary phase and the polar mobile phase.

For purity assessment, a gradient elution program, where the proportion of the organic modifier is gradually increased, can be employed to effectively separate impurities with a wide range of polarities. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance, as determined from its UV-Vis spectrum (e.g., around the λmax of the secondary π → π* transition). The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

During the synthesis of this compound, HPLC can be used to monitor the consumption of starting materials and the formation of the product over time. Aliquots of the reaction mixture can be periodically withdrawn, quenched, and analyzed by HPLC. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and minimize the formation of byproducts.

Interactive Table: General RP-HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Formic Acid in Water) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 - 20 µL |

| Detection | UV at a suitable wavelength (e.g., 254 nm or λmax) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. Given the structure of this compound, which contains a polar sulfonyl group, a hydroxyl group, and an amino group, reversed-phase HPLC (RP-HPLC) would be the most suitable approach.

In a typical RP-HPLC setup, a non-polar stationary phase (such as C18 or C8) would be employed, with a polar mobile phase. The separation mechanism would rely on the hydrophobic interactions between the phenyl ring of the analyte and the stationary phase. The polarity of the molecule can be adjusted by varying the pH of the mobile phase, which would affect the ionization state of the primary amine.

Hypothetical HPLC Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for peak shaping) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a wavelength corresponding to the absorbance maximum of the aminophenyl chromophore (e.g., ~254 nm) |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) to ensure reproducibility |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation, owing to the presence of the polar hydroxyl and amino functional groups.

To make the compound amenable to GC analysis, a derivatization step would be necessary. This involves converting the polar -OH and -NH2 groups into less polar, more volatile derivatives. Common derivatization reagents for such functional groups include silylating agents (e.g., BSTFA, TMCS) or acylating agents (e.g., trifluoroacetic anhydride).

Theoretical GC Derivatization and Analysis Workflow:

Derivatization: Reaction of the compound with a suitable agent to cap the active hydrogens.

Injection: Introduction of the derivatized sample into the GC inlet.

Separation: Separation of the derivatized analyte from by-products and impurities on a capillary column (e.g., a non-polar or medium-polarity phase like DB-5 or DB-17).

Detection: Detection using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS).

Anticipated GC Parameters (for a derivatized sample):

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen at a constant flow rate |

| Inlet Temperature | 250-280 °C |

| Oven Program | Initial temperature of ~100 °C, ramped to ~300 °C at 10-20 °C/min |

| Detector | FID or Mass Spectrometer (MS) |

| Detector Temp | 280-320 °C (for FID) or MS transfer line at ~280 °C |

Note: The successful application of GC would be highly dependent on the efficiency and cleanliness of the derivatization reaction.

Thin Layer Chromatography (TLC) in Synthetic Monitoring

Thin Layer Chromatography is an indispensable tool for the rapid and qualitative monitoring of organic reactions. In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

A typical TLC analysis would involve spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica gel 60 F254). The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). The choice of the mobile phase is crucial and is determined empirically to achieve good separation between the starting materials, intermediates, and the final product. A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is commonly used.

Visualization:

Since this compound contains a UV-active phenyl ring, the spots on the TLC plate can be visualized under a UV lamp (at 254 nm). Additionally, staining with a developing agent such as potassium permanganate (B83412) or ninhydrin could be used to visualize the spots, with ninhydrin being particularly useful for detecting the primary amine.

Example of TLC in Synthetic Monitoring:

| Step in Synthesis | Expected Observation on TLC Plate |

| Start of Reaction | A prominent spot corresponding to the starting material(s) with a specific Retention Factor (Rf). |

| Mid-Reaction | Diminishing intensity of the starting material spot(s) and the appearance of a new spot corresponding to the product at a different Rf. Intermediate spots may also be visible. |

| Completion of Reaction | The complete disappearance of the starting material spot(s) and the presence of a single, strong spot for the desired product, indicating the reaction has gone to completion. |

The Rf values are dependent on the specific stationary and mobile phases used and serve as a key diagnostic in the monitoring process.

Mechanistic Investigations of Chemical Processes Involving 3 4 Aminophenyl Sulfonyl Propan 1 Ol

Elucidation of Reaction Pathways and Transition States

While a definitive reaction pathway for the synthesis of 3-((4-Aminophenyl)sulfonyl)propan-1-ol has not been explicitly detailed, the synthesis of structurally similar compounds, such as 3-[(4-chlorophenyl)sulfonyl]propane hydrazide, suggests a probable route. This analogous synthesis involves the reaction of methyl acrylate (B77674) with a corresponding benzenethiol, followed by oxidation to the sulfone and subsequent reaction with hydrazine (B178648) hydrate. This suggests a pathway for this compound could involve the reaction of a protected 4-aminothiophenol (B129426) with a propanol (B110389) derivative, followed by oxidation of the sulfide (B99878) to the sulfone and subsequent deprotection.

Computational studies on related systems, such as the reaction of arynes with imine compounds and CO2, have utilized Density Functional Theory (DFT) to investigate transition states and reaction energetics. researchgate.net Similar computational approaches would be invaluable in elucidating the specific transition states and intermediates in the reaction pathways of this compound, providing insights into the energy barriers and the geometry of the transition state structures.

Role of Catalysts and Co-catalysts in Transformations

The synthesis of aryl sulfonamides and sulfones frequently employs transition metal catalysts, with palladium- and copper-based systems being prominent. For instance, a palladium-catalyzed method for the preparation of aryl sulfonamides from arylboronic acids has been reported. nih.gov A plausible catalytic cycle for such a transformation involves the insertion of a Pd(0) species into a sulfur-oxygen or sulfur-chlorine bond, followed by transmetalation with the arylboronic acid and reductive elimination to yield the desired aryl sulfone and regenerate the active catalyst. nih.gov

The synthesis of aryl sulfones via C-S coupling reactions has also been achieved using copper catalysts, which facilitate the cross-coupling of arylboronic acids with sulfinic acid salts. organic-chemistry.org The use of N-rich carbon nanofibers as a support for palladium catalysts has also been shown to enhance catalytic activity in the synthesis of aryl sulfonylated products. researchgate.net While not specific to this compound, these examples highlight the crucial role that transition metal catalysts would likely play in its efficient synthesis, influencing reaction rates and selectivity.

Kinetic Studies and Rate Law Determination

Detailed kinetic studies and rate law determinations for reactions involving this compound are not currently available. However, kinetic modeling has been extensively used to study the combustion characteristics of related small molecules like n-propanol and iso-propanol. mdpi.comucsd.edu These studies develop detailed kinetic models and validate them against experimental data from various conditions. A similar approach, combining experimental kinetic data with computational modeling, would be necessary to determine the rate law and understand the factors influencing the reaction rates in the synthesis and transformations of this compound. Such studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst loading, reactant concentrations) to derive a mathematical expression for the reaction rate.

Characterization of Reactive Intermediates

The direct characterization of reactive intermediates in the synthesis of this compound has not been reported. However, spectroscopic techniques are crucial for identifying and characterizing transient species in chemical reactions. For instance, in the synthesis of a novel Schiff base derivative, FT-IR, 1H NMR, and 13C NMR were used for structural confirmation. nih.gov Similarly, the synthesis and characterization of heterocyclic compounds derived from 1-(4-aminophenyl)ethan-1-one oxime relied on these spectroscopic methods to confirm the structures of the products. researchgate.net

In the context of mechanistic studies, advanced spectroscopic techniques such as in-situ IR or NMR spectroscopy could potentially be employed to observe the formation and decay of reactive intermediates during the synthesis of this compound. Quantum chemistry calculations, such as Natural Bond Orbital (NBO) analysis, can also provide insights into the electronic structure and charge distribution of proposed intermediates. nih.gov

Bond Activation and Formation Mechanisms (e.g., C-N, C-S, C-O bond transformations)

The synthesis of this compound inherently involves the formation of key chemical bonds, namely C-S and potentially C-N and C-O bonds depending on the synthetic strategy.

C-S Bond Formation: The crucial C-S bond in the sulfonyl group is typically formed through methods like the sulfonylation of arylboronic acids or the coupling of aryl halides with a sulfur source. nih.govorganic-chemistry.org Palladium-catalyzed reactions, for example, can facilitate the formation of an aryl-sulfur bond through a sequence of oxidative addition, transmetalation, and reductive elimination steps. nih.gov

C-N Bond Formation: The amino group on the phenyl ring could be introduced at various stages of the synthesis. If a nitro-substituted precursor is used, the C-N bond is already present, and the final step would be the reduction of the nitro group to an amine. Alternatively, methods for C-N bond formation, such as Buchwald-Hartwig amination, could be employed to introduce the amino group onto the aromatic ring.

C-O Bond Formation: The propanol side chain contains a C-O bond. Depending on the chosen synthetic route, this bond might be formed through nucleophilic substitution reactions or other standard organic transformations.

Theoretical studies on related systems have provided insights into the mechanisms of bond formation. For instance, DFT calculations have been used to study the mechanistic aspects of C-C bond formation in the coupling reaction between CO2•- and an amine radical, as well as C-N and C-O bond development in CO2 transformation to N-containing heterocycles. researchgate.net Similar computational approaches would be instrumental in detailing the specific mechanisms of bond activation and formation in the synthesis of this compound.

Theoretical and Computational Chemistry Studies of 3 4 Aminophenyl Sulfonyl Propan 1 Ol

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov DFT calculations, often employing functionals like B3LYP or B3PW91 with basis sets such as 6-31G(d,p) or 6-311++G(d,p), provide valuable insights into the molecule's geometry, electronic distribution, and reactivity. mkjc.inmdpi.comresearchgate.net

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy on the potential energy surface. youtube.comyoutube.com For 3-((4-Aminophenyl)sulfonyl)propan-1-ol, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation.

The molecular structure of this compound is characterized by a p-substituted benzene (B151609) ring connected to a sulfonamide group and a propanol (B110389) side chain. The geometry of the benzenesulfonamide (B165840) core is expected to be similar to related structures. mkjc.inmdpi.com The S-N and S-C bond lengths would be crucial parameters, alongside the O-S-O bond angle of the sulfonyl group. The geometry of the phenyl ring and the amino group would be influenced by their electronic interaction.

Conformational analysis of the propanol side chain is essential due to the rotational freedom around the C-C and C-S single bonds. This would lead to various possible conformers, such as gauche and anti arrangements. Computational methods can identify the most stable conformer by comparing their relative energies.

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Compounds.

| Parameter | Expected Value | Basis on Analogs |

|---|---|---|

| S-O Bond Length | ~1.43 Å | Typical for sulfonamides |

| S-N Bond Length | ~1.63 Å | Typical for sulfonamides |

| S-C (aromatic) Bond Length | ~1.76 Å | Typical for arylsulfonamides |

| O-S-O Bond Angle | ~120° | Reflects sp2 character around sulfur |

| C-S-N Bond Angle | ~107° | Tetrahedral-like geometry at sulfur |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl group, while the LUMO would likely be distributed over the electron-accepting sulfonyl group and the phenyl ring. mdpi.com DFT calculations for analogous aromatic sulfonamides have reported HOMO-LUMO gaps in the range of 4 to 6 eV. researchgate.netresearchgate.net The presence of the electron-donating amino group is expected to raise the HOMO energy, while the electron-withdrawing sulfonyl group lowers the LUMO energy, collectively influencing the energy gap.

Table 2: Calculated HOMO-LUMO Energy Gaps for Structurally Related Sulfonamides.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 4-methyl-N-(2-methylphenyl) benzene sulfonamide | -6.125 | -1.157 | 4.968 | researchgate.net |

| 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide | -8.65 | -3.51 | 5.14 | nih.gov |

| Sulfamethazine | -6.09 | -1.25 | 4.84 | researchgate.net |

| Sulfadiazine | -6.42 | -1.47 | 4.95 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. semanticscholar.org The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the sulfonyl group, the nitrogen atom of the amino group, and the oxygen atom of the hydroxyl group. These are the primary sites for interaction with electrophiles or for forming hydrogen bonds as acceptors.

Positive Potential (Blue): Located around the hydrogen atoms of the amino group and the hydroxyl group, making them susceptible to nucleophilic attack and indicating their role as hydrogen bond donors.

Neutral Potential (Green): The aromatic ring and the alkyl chain would exhibit a more neutral potential, though the ring itself is activated by the amino group.

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental data.

DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be determined. These predictions are invaluable for assigning signals in experimental spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (ortho to NH₂) | 6.6 - 6.8 | ~115 |

| Aromatic C-H (ortho to SO₂) | 7.6 - 7.8 | ~129 |

| Alkyl C-H (adjacent to S) | 3.1 - 3.3 | ~55 |

| Alkyl C-H (central) | 1.8 - 2.0 | ~25 |

| Alkyl C-H (adjacent to O) | 3.6 - 3.8 | ~60 |

| N-H | 4.0 - 5.0 (broad) | N/A |

| O-H | 2.0 - 3.0 (broad) | N/A |

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.netcore.ac.uk These calculations help in the assignment of complex experimental spectra by identifying the fundamental vibrational modes of the molecule. Theoretical frequencies are often scaled to correct for anharmonicity and basis set deficiencies. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amino) | Asymmetric & Symmetric Stretching | 3400 - 3500 |

| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| S=O (Sulfonyl) | Asymmetric Stretching | 1320 - 1350 |

| S=O (Sulfonyl) | Symmetric Stretching | 1150 - 1170 |

| C-N | Stretching | 1250 - 1340 |

| C-S | Stretching | 650 - 750 |

Thermodynamic Property Calculations

DFT calculations can be used to predict key thermodynamic properties such as the standard enthalpy of formation (ΔH°f), entropy (S°), and Gibbs free energy of formation (ΔG°f). chemmethod.comnih.gov These parameters are crucial for understanding the stability of the molecule and its behavior in chemical reactions. The calculations are typically performed for the optimized molecular geometry and include contributions from translational, rotational, vibrational, and electronic motions. aljest.net

Table 5: Conceptual Thermodynamic Properties for this compound.

| Thermodynamic Property | Significance |

|---|---|

| Enthalpy of Formation (ΔH°f) | Indicates the energy change upon formation from constituent elements, a measure of stability. |

| Standard Entropy (S°) | Represents the degree of randomness or disorder of the molecule. |

| Gibbs Free Energy of Formation (ΔG°f) | Determines the spontaneity of the molecule's formation under standard conditions. |

Computational Studies of Reaction Mechanisms and Reaction Barriers

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energy barriers. researchgate.net For this compound, several reactions could be investigated:

Reactions at the Amino Group: The amino group can undergo reactions like acylation or diazotization. Computational models could map the potential energy surface for these reactions, identifying the transition state structures and the energy required to overcome the reaction barrier.

Reactions at the Hydroxyl Group: The primary alcohol can be oxidized or undergo esterification. DFT calculations can model the interaction with an oxidizing agent or an acid, revealing the step-by-step mechanism and the energetics of the process.

Electrophilic Aromatic Substitution: The phenyl ring, activated by the amino group, is susceptible to electrophilic attack. Computational studies can predict the regioselectivity (ortho or meta to the amino group) by calculating the energies of the intermediate sigma complexes.

By modeling these potential reactions, computational studies can provide deep insights into the reactivity of this compound, guiding synthetic efforts and helping to understand its chemical behavior. acs.orgrsc.org

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations provide a means to explore its conformational landscape, identifying the most stable three-dimensional structures and the transitions between them. This information is critical for understanding the molecule's physical properties and its potential interactions with biological targets. The conformational flexibility of sulfonamides, particularly the rotation around key chemical bonds, plays a significant role in their biological activity. researchgate.net

The process begins with an optimized 3D structure of the molecule, typically obtained from quantum mechanical calculations such as Density Functional Theory (DFT). researchgate.net This initial structure is then placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. A force field—a set of parameters that defines the potential energy of the system—is applied to govern the interactions between all atoms.

The simulation proceeds by solving Newton's equations of motion for each atom, tracking their positions and velocities in femtosecond time steps. Over a simulation period that can extend to microseconds, the molecule is allowed to freely rotate and bend, sampling a wide range of possible conformations.

Analysis of the resulting trajectory allows for the characterization of the molecule's structural dynamics. Key metrics such as the Root Mean Square Deviation (RMSD) are calculated to assess the stability of the simulation. Cluster analysis is then performed on the trajectory to group similar structures together, revealing the most populated and thus energetically favorable conformations.

The table below outlines the key dihedral angles that would be monitored during a molecular dynamics simulation to characterize the conformational preferences of this compound.

Table 1: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Description |

|---|---|---|---|---|---|

| τ1 | C(aryl) | C(aryl) | S | O1 | Defines the orientation of the sulfonyl group relative to the phenyl ring. |

| τ2 | C(aryl) | S | C(propyl) | C(propyl) | Describes the rotation around the S-C bond of the propanol chain. |

By analyzing the simulation trajectory, a population distribution for these dihedral angles can be generated. This reveals the most stable rotational isomers (rotamers). For instance, studies on similar aryl sulfonamides have shown distinct conformational preferences that are influenced by the substituents on the aromatic ring and the nature of the alkyl chain. researchgate.netmdpi.com

The stability of the simulation and the convergence towards an equilibrium state can be monitored by plotting the RMSD of the molecule's backbone atoms over time relative to the initial structure. A stable simulation is indicated by the RMSD values reaching a plateau.

Table 2: Illustrative RMSD Data Over Simulation Time

| Simulation Time (ns) | RMSD (Å) |

|---|---|

| 0 | 0.0 |

| 10 | 1.2 |

| 20 | 1.5 |

| 30 | 1.4 |

| 40 | 1.6 |

Finally, clustering algorithms can be applied to the trajectory to group the sampled conformations based on their structural similarity. This analysis quantifies the major conformational states and the percentage of simulation time the molecule spends in each state.

Table 3: Hypothetical Conformational Cluster Analysis

| Cluster ID | Population (%) | Representative τ1 (°) | Representative τ2 (°) | Description |

|---|---|---|---|---|

| 1 | 65% | 90 | 180 | The most stable conformation, with the propanol chain extended away from the phenyl ring. |

| 2 | 25% | 90 | 60 | A secondary conformation where the propanol chain is folded. |

Compound Name Table

| Compound Name |

|---|

Exploration of Research Applications of 3 4 Aminophenyl Sulfonyl Propan 1 Ol and Its Derivatives

Applications as Advanced Chemical Intermediates and Building Blocks

The utility of 3-((4-Aminophenyl)sulfonyl)propan-1-ol as a chemical intermediate stems from the distinct reactivity of its functional groups: the primary aromatic amine and the terminal primary alcohol. These sites allow for a wide range of chemical modifications, making the compound a versatile building block in organic synthesis. amerigoscientific.comsigmaaldrich.com

The primary amine on the phenyl ring is a key site for nucleophilic reactions. It can be readily acylated, alkylated, or used in condensation reactions to form a variety of derivatives. A common and significant application is in the synthesis of more complex sulfonamides. frontiersrj.com The foundational method for creating sulfonamide derivatives involves the reaction of a primary or secondary amine with a sulfonyl chloride. researchgate.net In the case of this compound, the existing amino group can be modified or it can serve as the starting point for building larger molecules where the aminophenyl sulfonyl moiety is a core structural element. For instance, the amine can be diazotized and coupled to form azo compounds or transformed into other functional groups, expanding its synthetic potential.

Simultaneously, the primary hydroxyl group on the propanol (B110389) side chain offers another site for chemical transformation. It can undergo esterification, etherification, or oxidation to an aldehyde or carboxylic acid. This dual functionality allows for the creation of bifunctional molecules. For example, the amino group could be protected while the hydroxyl group is modified, and vice-versa, enabling sequential and controlled synthesis of complex target molecules. This versatility is crucial for constructing libraries of compounds for drug discovery and for synthesizing specialized chemical products. The compound serves as a precursor for various heterocyclic compounds, which are integral to many biologically active molecules. nih.gov

Below is a table summarizing the potential synthetic transformations for the functional groups of this compound.

| Functional Group | Reaction Type | Resulting Structure | Potential Application |

| Aromatic Amine (-NH₂) | Acylation | Amide | Synthesis of bioactive molecules, polymer precursors |

| Sulfonylation | Sulfonamide | Creation of new sulfonamide drug candidates | |

| Alkylation | Secondary/Tertiary Amine | Modification of solubility and basicity | |

| Diazotization | Diazonium Salt | Synthesis of azo dyes, further functionalization | |

| Primary Alcohol (-OH) | Esterification | Ester | Prodrug synthesis, modification of physical properties |